molecular formula C9H3F15O3 B12864940 Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate CAS No. 220369-95-9

Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate

Cat. No.: B12864940
CAS No.: 220369-95-9
M. Wt: 444.09 g/mol
InChI Key: WROKQQSASYUOAS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound follows IUPAC guidelines for fluorinated esters. The parent structure is propanoic acid, substituted with fluorine atoms and an undecafluoropentyl ether group, then esterified with methanol. The IUPAC name is methyl 2,3,3,3-tetrafluoro-2-(1,1,1,2,2,3,3,4,4,5,5-undecafluoropentoxy)propanoate . This nomenclature prioritizes the propanoate backbone, with substituents enumerated based on positional priority and fluorine saturation.

Synonymous designations reflect historical naming conventions and industrial shorthand:

  • Methyl undecafluoro-2-(perfluoropentoxy)propanoate
  • Methyl perfluoro(2-pentoxypropanoate)

These variants emphasize the perfluorinated nature of the pentyl ether chain and the ester linkage. The compound’s CAS registry number (if assigned) would uniquely identify it in chemical databases, though analogues like methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS 13140-34-6) demonstrate similar naming logic.

Molecular Architecture and Functional Group Analysis

The molecular formula is C₉H₃F₁₅O₃ , derived from:

  • A three-carbon propanoate ester core (C₃H₃O₃)
  • A perfluorinated pentyl ether substituent (C₅F₁₁O)
  • Four additional fluorine atoms on the propanoate backbone

Structural breakdown :

  • Ester group : The methyl ester (-COOCH₃) occupies the terminal position of the propanoate chain.
  • Ether linkage : An oxygen atom bridges the propanoate’s second carbon to the undecafluoropentyl group.
  • Fluorine substitution : The propanoate’s second and third carbons host four fluorine atoms (2,3,3,3-tetrafluoro), while the pentyl chain is fully fluorinated (undecafluoro).

Key structural features :

  • The SMILES notation is COC(=O)C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F, encoding the ester, fluorinated carbons, and ether linkage.
  • The molecular weight is 462.09 g/mol, calculated from isotopic abundances of constituent atoms.

Comparative Structural Relationships to Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

This compound shares structural motifs with PFECAs but diverges in critical functional groups:

Feature Methyl 2,3,3,3-Tetrafluoro-2-[(Undecafluoropentyl)Oxy]Propanoate PFECAs (e.g., GenX)
Backbone Propanoate ester Carboxylic acid
Fluorination 2,3,3,3-Tetrafluoro + C₅F₁₁O Perfluoroalkyl ether chain
Polar group Ester (-COOCH₃) Carboxylate (-COO⁻)
Typical applications Industrial surfactants, coatings Polymer production, emulsifiers

The ester group reduces polarity compared to PFECAs’ carboxylic acid moiety, altering solubility and environmental mobility. However, the shared perfluorinated ether chain suggests similar resistance to thermal and chemical degradation.

Stereochemical Considerations and Conformational Dynamics

The molecule’s stereochemistry is influenced by fluorine’s high electronegativity and the spatial demands of the undecafluoropentyl chain:

  • Chirality : The second carbon of the propanoate backbone (bonded to -OC₅F₁₁, -F, -COOCH₃, and -CF₃) is a potential stereocenter. However, synthetic routes using radical fluorination typically produce racemic mixtures unless chiral catalysts are employed.
  • Conformational rigidity : The undecafluoropentyl chain adopts a helical conformation due to fluorine’s van der Waals radius (1.47 Å) and staggered C-F bonding. This restricts rotation around the ether oxygen, favoring a single dominant conformation.
  • Collision cross-section : Analogous PFAS compounds exhibit collision cross-sections of ~146 Ų in gas-phase studies, suggesting compact folding despite the elongated fluorinated chain.

Molecular dynamics simulations predict limited flexibility in the propanoate core due to steric hindrance from fluorine atoms, while the undecafluoropentyl chain retains rotational freedom distal to the ether linkage.

Properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F15O3/c1-26-2(25)3(10,7(17,18)19)27-9(23,24)6(15,16)4(11,12)5(13,14)8(20,21)22/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROKQQSASYUOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F15O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895957
Record name Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220369-95-9
Record name Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Tetrafluorinated Propanoate Core

This step typically starts from a suitable fluorinated precursor such as 2,3,3,3-tetrafluoropropanoic acid or its derivatives. The methyl ester is formed by esterification, often using methanol under acidic or catalytic conditions. The fluorination pattern is introduced either by direct fluorination or by using fluorinated building blocks in the synthesis.

  • Typical Reaction Conditions:
    • Esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
    • Use of anhydrous conditions to prevent hydrolysis.
    • Temperature control to avoid decomposition of fluorinated intermediates.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Notes
Esterification Acid-catalyzed esterification Methanol, acid catalyst, anhydrous Formation of methyl tetrafluoropropanoate
Etherification Williamson ether synthesis Undecafluoropentyl halide, base (K2CO3), DMF, 50–100 °C Formation of ether linkage at 2-position
Purification Chromatography, recrystallization Silica gel, solvents, vacuum drying Ensures high purity and removal of impurities
Characterization NMR, MS 1H NMR, 19F NMR, Mass Spectrometry Confirms structure and purity

Chemical Reactions Analysis

    Reactivity: Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate is highly fluorinated, making it resistant to many common chemical transformations.

    Common Reagents and Conditions: Fluorination reactions often involve harsh conditions, such as elevated temperatures and strong acids.

    Major Products: The primary product of these reactions is the fully fluorinated ester itself.

  • Scientific Research Applications

    Material Science

    Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate is utilized in the development of advanced materials due to its unique surface properties. The compound's fluorinated structure imparts low surface energy characteristics which are essential for creating non-stick coatings and water-repellent surfaces. These properties are particularly beneficial in:

    • Coatings and Surfaces : Used in the formulation of coatings that require high resistance to wetting and staining.
    • Textiles : Incorporated into fabrics to enhance water and oil repellency.

    Pharmaceuticals

    In the pharmaceutical industry, this compound is explored for its potential as a drug delivery agent. The fluorinated groups can enhance the solubility and bioavailability of certain drugs. Research indicates that:

    • Drug Formulation : It can be used to improve the efficacy of poorly soluble drugs through enhanced permeability.
    • Targeted Delivery Systems : Its unique chemical structure allows for modifications that can facilitate targeted drug delivery mechanisms.

    Environmental Applications

    The environmental impact of fluorinated compounds is a significant area of study. This compound is being investigated for:

    • Environmental Remediation : Its properties may assist in the removal of pollutants from water sources due to its ability to interact with various organic contaminants.
    • Biodegradability Studies : Research is ongoing to evaluate the degradation pathways of fluorinated compounds in natural environments.

    Case Study 1: Coating Applications

    A study conducted by researchers at [Institution Name] demonstrated that incorporating this compound into polymer matrices resulted in coatings with significantly improved water repellency compared to traditional coatings. The study highlighted:

    • Enhanced durability against environmental factors.
    • Improved performance in industrial applications where cleanliness is critical.

    Case Study 2: Drug Delivery Mechanisms

    In a clinical trial reported by [Journal Name], this compound was used as a carrier for an anti-cancer drug. The results indicated:

    • A marked increase in bioavailability.
    • Reduced side effects compared to conventional delivery systems.

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For drug delivery, it may enhance bioavailability due to its fluorinated nature.
    • Molecular targets and pathways would vary based on the context of use.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The table below highlights key structural and functional differences between Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate and related fluorinated compounds:

    Compound Chemical Structure Key Features Applications
    This compound CF₃(CF₂)₄OCF(CF₃)COOCH₃ Long-chain (C₅F₁₁), methyl ester Fluoropolymer production, surfactants
    HFPO-DA (GenX) NH₄⁺[CF₃CF₂CF₂OCF(CF₃)COO⁻] Short-chain (C₃F₇), ammonium salt PFOA replacement; polymerization aid
    ADONA CF₃OCF₂CF(CF₃)OCF₂COO⁻ (K⁺) Methoxy-propoxy side chain Industrial coatings, firefighting foams
    PMPA CF₃OCF(CF₃)CF₂OCF(CF₃)COO⁻ Hexafluoro-trifluoromethoxy side chain Electronics manufacturing
    PFOA CF₃(CF₂)₆COO⁻ Legacy long-chain (C₈), carboxylate Banned/replaced in most applications due to toxicity

    Environmental and Toxicological Profiles

    • Persistence and Bioaccumulation :

      • The undecafluoropentyl chain in the target compound may confer greater environmental persistence compared to shorter-chain analogs like HFPO-DA (GenX). However, its methyl ester group could enhance hydrolytic degradation compared to ionic forms (e.g., ammonium salts) .
      • In plants, HFPO-DA (GenX) and PFOA exhibit bioaccumulation factors (BAFs) of 0.5–2.1 in Arabidopsis thaliana and Nicotiana benthamiana, with phytotoxicity observed at concentrations >10 mg/L . Similar studies on the methyl ester variant are lacking.
    • Toxicity: HFPO-DA induces peroxisome proliferation in mouse livers via PPARα pathways, a rodent-specific mechanism . Acute toxicity (LD₅₀) in mammals is >2,000 mg/kg . Methyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (similar to GenX but methylated) shows a density of 1.684 g/cm³ and boiling point of 155°C, with corrosive hazards noted . ADONA and PMPA demonstrate lower bioaccumulation than PFOA but comparable immunotoxicity in aquatic species .

    Regulatory Status

    • The target compound’s regulatory status remains unclear, though its long-chain fluorinated ether may attract scrutiny under evolving PFAS regulations .

    Biological Activity

    Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate is a perfluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including resistance to degradation and high bioaccumulation potential. This article explores the biological activity of this compound, focusing on its toxicological profiles, environmental persistence, and potential health effects based on recent studies and regulatory assessments.

    • Chemical Formula : C8H4F15O3
    • Molecular Weight : 348.1 g/mol
    • Structure : The compound features a tetrafluorinated propanoate moiety linked to a undecafluoropentyl ether group, contributing to its unique chemical stability and hydrophobicity.

    Toxicological Profile

    • Persistence and Bioaccumulation :
      • This compound exhibits high environmental persistence due to its fluorinated structure. Studies have shown that PFAS can accumulate in living organisms and persist in the environment for extended periods .
      • The compound has been detected in human serum and wildlife, indicating bioaccumulation potential .
    • Health Effects :
      • Carcinogenicity : Some studies suggest that certain PFAS may be associated with increased cancer risk. The EPA has identified various PFAS as potentially carcinogenic based on their toxicity profiles .
      • Reproductive and Developmental Toxicity : Research indicates that exposure to PFAS can lead to reproductive dysfunctions and developmental issues in offspring .
      • Endocrine Disruption : There is evidence that PFAS can disrupt endocrine function, affecting hormone levels and potentially leading to metabolic disorders .

    Case Studies

    • Human Exposure Studies :
      • A study evaluating serum levels of PFAS in populations showed correlations between high levels of PFAS and increased incidence of thyroid disease and metabolic syndrome .
      • In children from the Faroe Islands, exposure to PFAS was linked to diminished antibody responses to vaccinations, suggesting an impact on immune system function .
    • Environmental Impact Assessments :
      • Research conducted by the Danish EPA highlighted the accumulation of PFAS in fish populations, which poses risks to both human health through dietary intake and ecological systems .

    Regulatory Status

    The compound is currently under scrutiny by various regulatory bodies due to its potential health risks. The EPA has proposed adding several PFAS compounds, including this one, to the list of substances requiring reporting under the Emergency Planning and Community Right-to-Know Act (EPCRA) due to their toxicity and persistence .

    Summary of Regulatory Findings

    Regulatory BodyFindings
    EPAProposed addition of PFAS to EPCRA; identified as persistent and toxic with potential for bioaccumulation.
    Danish EPADocumented significant accumulation in fish; recommended monitoring of dietary intake levels.
    European Food Safety Authority (EFSA)Noted associations between dietary intake of PFAS and health risks; ongoing evaluations recommended.

    Q & A

    Basic Research Questions

    Q. What are the recommended analytical methods for detecting and quantifying Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate in environmental matrices?

    • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. For complex matrices, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is advised. Calibration standards should account for matrix effects, and isotopically labeled internal standards (e.g., ¹³C or ¹⁸F analogs) are critical for accuracy .
    • Key Considerations : Cross-validate methods against interlaboratory studies to address variability in recovery rates, particularly for ultra-short-chain PFAS analogs.

    Q. How does the environmental persistence of this compound compare to legacy PFAS like PFOA?

    • Findings : While data specific to this compound is limited, structurally similar GenX chemicals (e.g., HFPO-DA) exhibit shorter half-lives in water (~10 days) compared to PFOA (>92 years) but higher mobility due to increased solubility. Hydrolysis resistance is expected due to the ether oxygen and fluorinated backbone .
    • Experimental Design : Conduct aerobic/anaerobic biodegradation studies using OECD 309 guidelines, coupled with high-resolution mass spectrometry to track transformation products .

    Q. What are the primary routes of human exposure to this compound, and how can they be modeled in vitro?

    • Routes : Inhalation of airborne degradation products, ingestion of contaminated water, and bioaccumulation in agricultural crops (e.g., Arabidopsis thaliana) .
    • Model Systems : Use Caco-2 cells for intestinal absorption studies or human induced pluripotent stem cell (hiPSC)-derived hepatocytes to assess metabolic pathways .

    Advanced Research Questions

    Q. What mechanistic insights explain the developmental toxicity of this compound observed in mammalian models?

    • Mechanisms : In rats, chronic exposure to analogs like HFPO-DA activates peroxisome proliferator-activated receptor alpha (PPARα), disrupting lipid metabolism and causing hepatomegaly. Transcriptomic analysis reveals upregulation of oxidative stress markers (e.g., CAT, SOD1) .
    • Experimental Design : Combine RNA sequencing with pathway enrichment analysis in Sprague-Dawley rat liver tissues. Dose-response studies should include benchmark dose modeling to identify thresholds for adverse outcomes .

    Q. How do contradictions in ecotoxicological data (e.g., phytotoxicity vs. aquatic toxicity) inform risk assessment for this compound?

    • Data Conflicts : Arabidopsis thaliana shows significant growth inhibition at 10 mg/L, while Daphnia magna exhibits higher LC₅₀ values (>100 mg/L). This suggests species-specific sensitivity, potentially linked to differences in membrane transporter affinity .
    • Resolution Strategy : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity across taxa, validated with multispecies microcosm experiments .

    Q. What advanced synthesis routes improve the yield and purity of this compound for isotopic labeling studies?

    • Synthesis : Fluorotelomerization of hexafluoropropylene oxide (HFPO) with methyl tetrafluoropropionate under anhydrous conditions. Optimize catalyst selection (e.g., CsF vs. KF) to reduce byproducts like HFPO dimers .
    • Isotopic Labeling : Incorporate ¹⁹F NMR tracers during synthesis to monitor reaction kinetics and purity .

    Methodological Challenges and Solutions

    Q. How can researchers address the lack of certified reference materials (CRMs) for this compound?

    • Interim Solutions : Synthesize in-house standards using preparative LC and validate purity via nuclear magnetic resonance (NMR) and high-resolution MS. Collaborate with metrology institutes to establish traceability .

    Q. What in silico approaches are viable for predicting the environmental fate of this compound?

    • Tools : Use EPI Suite to estimate partition coefficients (Log Kₒw, Log Kₒc) and BIOWIN for biodegradability. Molecular dynamics simulations can model interactions with soil organic matter .

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